molecular formula C15H19N3O2 B7192271 N-(3-acetamidopyridin-2-yl)-2-(cyclohexen-1-yl)acetamide

N-(3-acetamidopyridin-2-yl)-2-(cyclohexen-1-yl)acetamide

Cat. No.: B7192271
M. Wt: 273.33 g/mol
InChI Key: DLHIOPWTVXZDGU-UHFFFAOYSA-N
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Description

N-(3-acetamidopyridin-2-yl)-2-(cyclohexen-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyridine ring substituted with an acetamido group and a cyclohexenyl group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Properties

IUPAC Name

N-(3-acetamidopyridin-2-yl)-2-(cyclohexen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11(19)17-13-8-5-9-16-15(13)18-14(20)10-12-6-3-2-4-7-12/h5-6,8-9H,2-4,7,10H2,1H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHIOPWTVXZDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)NC(=O)CC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidopyridin-2-yl)-2-(cyclohexen-1-yl)acetamide typically involves the following steps:

    Formation of the acetamido group: This can be achieved by reacting 3-aminopyridine with acetic anhydride under controlled conditions to form 3-acetamidopyridine.

    Formation of the cyclohexenyl acetamide: The cyclohexenyl group can be introduced by reacting cyclohexene with acetic acid in the presence of a catalyst to form cyclohexenyl acetate, which is then converted to cyclohexenyl acetamide.

    Coupling reaction: The final step involves coupling 3-acetamidopyridine with cyclohexenyl acetamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidopyridin-2-yl)-2-(cyclohexen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert double bonds or other reducible groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidopyridin-2-yl)-2-(cyclohexen-1-yl)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidopyridin-2-yl)-2-(cyclohexyl)acetamide: Similar structure but with a saturated cyclohexyl group.

    N-(3-acetamidopyridin-2-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a cyclohexenyl group.

    N-(3-acetamidopyridin-2-yl)-2-(methyl)acetamide: Similar structure but with a methyl group instead of a cyclohexenyl group.

Uniqueness

N-(3-acetamidopyridin-2-yl)-2-(cyclohexen-1-yl)acetamide is unique due to the presence of both a pyridine ring and a cyclohexenyl group, which may confer distinct chemical and biological properties compared to its analogs.

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